molecular formula C15H19ClN4O5S B3024234 (S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione CAS No. 459814-90-5

(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione

Katalognummer B3024234
CAS-Nummer: 459814-90-5
Molekulargewicht: 402.9 g/mol
InChI-Schlüssel: SFJFBTPHDHUUPU-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AZD1236 has been used in trials studying the basic science and treatment of Cystic Fibrosis and Chronic Obstructive Pulmonary Disease.

Wirkmechanismus

Target of Action

AZD-1236, also known as (S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione, is a potent and reversible inhibitor of human Matrix Metalloproteinase-9 (MMP-9) and Matrix Metalloproteinase-12 (MMP-12) . These enzymes are part of the matrix metalloproteinase family, which plays a crucial role in tissue remodeling and degradation of the extracellular matrix, processes that are often dysregulated in various diseases.

Mode of Action

AZD-1236 interacts with its targets, MMP-9 and MMP-12, by inhibiting their enzymatic activity. The inhibition constants (IC50) for MMP-9 and MMP-12 are 4.5nM and 6.1nM, respectively . This indicates a strong binding affinity and selectivity towards these targets, with 10-15-fold selectivity to MMP-2 and MMP-13, and >350-fold selectivity to other members of the enzyme family .

Biochemical Pathways

The inhibition of MMP-9 and MMP-12 by AZD-1236 affects the biochemical pathways involved in tissue remodeling and degradation of the extracellular matrix. This can lead to a reduction in inflammation and tissue damage, particularly in the context of lung injury .

Pharmacokinetics

It has been administered orally to healthy volunteers in single doses up to 1500 mg and multiple doses up to 500 mg qd for 13 days . In these studies, AZD-1236 was generally well-tolerated .

Result of Action

In acute models of lung injury, AZD-1236 has been shown to inhibit the hemorrhage and inflammation induced by instillation of human MMP-12 into rat lungs by 80% at 0.81 mg/kg. It also eliminated macrophage infiltration into bronchoalveolar lavage (BAL) fluid induced by tobacco smoke inhalation in mice .

Action Environment

The action of AZD-1236 can be influenced by various environmental factors. For instance, the compound’s activity is approximately 20 to 50-fold lower at the rat, mouse, and guinea pig orthologues . This suggests that species differences can impact the efficacy of AZD-1236. Furthermore, the risk of muscular skeletal syndrome (MSS; joint fibrodysplasia), while reversible, has been seen after chronic administration with other MMP inhibitors in humans . This risk must be considered when proposing a new indication and proposed treatment should be less than 6 weeks in duration .

Biochemische Analyse

Biochemical Properties

AZD-1236 functions as a selective inhibitor of matrix metalloproteinase-9 (MMP-9) and matrix metalloproteinase-12 (MMP-12) . These enzymes are zinc-dependent endopeptidases that degrade extracellular matrix proteins, such as collagen and elastin . By inhibiting MMP-9 and MMP-12, AZD-1236 can potentially reduce tissue damage and inflammation associated with diseases like COPD and cystic fibrosis . The compound interacts with the active site of these enzymes, binding to the zinc ion and preventing substrate access . This interaction is crucial for its inhibitory activity and therapeutic potential.

Cellular Effects

AZD-1236 has been shown to influence various cellular processes, particularly those related to inflammation and tissue remodeling . In studies involving patients with COPD, AZD-1236 reduced biomarkers of inflammation and tissue degradation . The compound affects cell signaling pathways by inhibiting the activity of MMP-9 and MMP-12, which are involved in the activation of pro-inflammatory cytokines and chemokines . Additionally, AZD-1236 can modulate gene expression related to extracellular matrix production and degradation, thereby influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of AZD-1236 involves its selective inhibition of MMP-9 and MMP-12 . The compound binds to the active site of these enzymes, specifically interacting with the zinc ion required for their catalytic activity . This binding prevents the enzymes from cleaving their substrates, thereby reducing the degradation of extracellular matrix components . The inhibition of MMP-9 and MMP-12 by AZD-1236 also leads to decreased activation of pro-inflammatory mediators, contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AZD-1236 have been observed over various time points . The compound has demonstrated stability and sustained inhibitory activity against MMP-9 and MMP-12 over extended periods . In in vitro studies, AZD-1236 maintained its efficacy in reducing biomarkers of inflammation and tissue degradation for several weeks . Long-term studies in animal models have shown that AZD-1236 can provide prolonged protection against tissue damage and inflammation .

Dosage Effects in Animal Models

The effects of AZD-1236 vary with different dosages in animal models . At lower doses, the compound effectively inhibits MMP-9 and MMP-12 activity, reducing inflammation and tissue damage . At higher doses, AZD-1236 may exhibit toxic or adverse effects, including potential off-target interactions and systemic toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating an optimal dosage range for therapeutic use .

Metabolic Pathways

AZD-1236 is involved in metabolic pathways related to its inhibition of MMP-9 and MMP-12 . The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of AZD-1236 are excreted through the kidneys . The interaction of AZD-1236 with metabolic enzymes can influence its bioavailability and therapeutic efficacy . Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied to understand its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, AZD-1236 is transported and distributed through various mechanisms . The compound can cross cell membranes and accumulate in target tissues where MMP-9 and MMP-12 are active . Transporters and binding proteins may facilitate the uptake and distribution of AZD-1236, influencing its localization and accumulation . The compound’s distribution within tissues is crucial for its therapeutic effects, as it needs to reach the sites of inflammation and tissue remodeling .

Subcellular Localization

The subcellular localization of AZD-1236 is essential for its activity and function . The compound is directed to specific compartments within cells, such as the extracellular matrix and sites of enzyme activity . Targeting signals and post-translational modifications may play a role in directing AZD-1236 to these compartments . The localization of AZD-1236 within cells ensures that it can effectively inhibit MMP-9 and MMP-12, reducing tissue damage and inflammation .

Eigenschaften

IUPAC Name

(5S)-5-[[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]sulfonylmethyl]-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O5S/c1-15(13(21)18-14(22)19-15)9-26(23,24)20-6-4-11(5-7-20)25-12-3-2-10(16)8-17-12/h2-3,8,11H,4-7,9H2,1H3,(H2,18,19,21,22)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJFBTPHDHUUPU-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647184
Record name (5S)-5-({4-[(5-Chloropyridin-2-yl)oxy]piperidine-1-sulfonyl}methyl)-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

459814-89-2, 459814-90-5
Record name AZD-1236
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459814892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-1236
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11961
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (5S)-5-({4-[(5-Chloropyridin-2-yl)oxy]piperidine-1-sulfonyl}methyl)-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-1236
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4OQY51WZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 3
(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 4
(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 6
(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.